molecular formula C7H10Br2O4 B1587513 Dimethyl 2,4-dibromoglutarate CAS No. 869-09-0

Dimethyl 2,4-dibromoglutarate

Cat. No.: B1587513
CAS No.: 869-09-0
M. Wt: 317.96 g/mol
InChI Key: ZBBXTTCCOXKVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features two bromine atoms at the 2- and 4-positions of the glutaric acid backbone and methyl ester groups at the terminal carboxylates. Brominated esters like this are often employed in cross-coupling reactions or as precursors for pharmaceuticals and polymers.

Properties

IUPAC Name

dimethyl 2,4-dibromopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2O4/c1-12-6(10)4(8)3-5(9)7(11)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBXTTCCOXKVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403900
Record name DIMETHYL 2,4-DIBROMOGLUTARATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869-09-0
Record name DIMETHYL 2,4-DIBROMOGLUTARATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl 2,4-dibromopentanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2,4-dibromoglutarate can be synthesized through the bromination of dimethyl glutarate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,4-dibromoglutarate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form dimethyl glutarate using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form dimethyl 2,4-dibromoglutaric acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents such as water or alcohols at room temperature.

    Reduction Reactions: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).

    Oxidation Reactions: Performed in aqueous or acidic conditions at elevated temperatures.

Major Products Formed:

    Substitution Reactions: Products include dimethyl 2-hydroxy-4-bromoglutarate and dimethyl 2,4-diaminoglutarate.

    Reduction Reactions: The major product is dimethyl glutarate.

    Oxidation Reactions: The major product is dimethyl 2,4-dibromoglutaric acid

Scientific Research Applications

Dimethyl 2,4-dibromoglutarate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a model compound for morphine and other selective ligands due to its structural similarity.

    Medicine: Investigated for its potential use in drug development, particularly in the design of opioid receptor ligands.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of dimethyl 2,4-dibromoglutarate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Opioid Receptor Binding: The compound’s structural similarity to morphine allows it to bind to opioid receptors, potentially modulating pain perception and other physiological responses.

    Enzyme Inhibition: The bromine atoms in the compound can interact with active sites of enzymes, leading to inhibition of enzyme activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, primarily diethyl 2,4-dibromoglutarate (CAS 870-78-0) and other halogenated esters. Key differences arise from variations in ester groups (methyl vs. ethyl) and halogen substitution patterns. Below is a detailed analysis based on available evidence and chemical principles:

Structural and Physicochemical Properties

Property Dimethyl 2,4-Dibromoglutarate Diethyl 2,4-Dibromoglutarate
CAS Number Not available in evidence 870-78-0
Molecular Formula C₇H₁₀Br₂O₄ (calculated) C₉H₁₄Br₂O₄
Molecular Weight ~310.97 g/mol ~339.02 g/mol
Ester Groups Methyl (-OCH₃) Ethyl (-OCH₂CH₃)
Safety Data Not available Available (GHS-compliant SDS)
  • Ester Group Impact: Methyl esters typically exhibit higher volatility and lower boiling points compared to ethyl esters due to reduced molecular weight and weaker intermolecular forces. Ethyl esters may offer better solubility in non-polar solvents.
  • The 2,4-dibromo substitution pattern may favor specific stereochemical outcomes in reactions.

Biological Activity

Dimethyl 2,4-dibromoglutarate (DBG) is an organic compound characterized by its dibromo substitution at the 2 and 4 positions of the glutarate backbone. Its molecular formula is C₆H₈Br₂O₄, and it is typically encountered as a colorless to pale yellow liquid. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Chemical Structure and Properties

DBG features two ester functional groups, enhancing its reactivity towards nucleophiles. The presence of bromine atoms significantly influences its biological interactions, making it a candidate for probing various biological pathways.

Property Description
Molecular FormulaC₆H₈Br₂O₄
AppearanceColorless to pale yellow liquid
OdorDistinctive
Functional GroupsTwo ester groups, two bromine substituents

Biological Activity

Research indicates that DBG exhibits significant biological activity, particularly in the context of drug discovery and synthesis of biologically active compounds. Its unique structure allows it to interact with various biological pathways, making it a candidate for further pharmacological studies.

  • Protein-Protein Interactions : The dibromo functionality may be utilized to study protein-protein interactions by attaching DBG to specific proteins of interest, facilitating the exploration of their interactions with other biomolecules.
  • Opioid Receptor Interaction : DBG has been identified as a stereospecific, unselective ligand for opioid receptors. This interaction suggests potential applications in pain management and addiction therapy .
  • Reactivity Enhancement : The bromine substituents enhance the compound's reactivity towards nucleophiles, which can lead to significant biological interactions. Understanding these interactions is crucial for assessing potential therapeutic effects and toxicity.

Stereoselective Reactions

A study involving enantiomerically enriched DBG demonstrated its utility in stereoselective 1,3-debromination reactions. This research provided insights into the absolute stereochemistry of cyclopropane products derived from DBG, showcasing its versatility in organic synthesis .

Therapeutic Potential

Research has indicated that modifications to DBG can enhance its inhibitory effects against certain bacterial enzymes, suggesting its potential as a precursor for developing new agrochemicals or therapeutic agents.

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and differences between DBG and related compounds:

Compound Structure Features Unique Aspects
Dimethyl MalonateSimilar ester structure but no brominationLess reactive than DBG
Diethyl SuccinateSimilar diester but different backboneDifferent reactivity profile
Methyl 3-BromopropanoateBromination at different positionMore reactive due to single bromination

DBG stands out due to its dual bromination and specific reactivity patterns that make it particularly useful in synthetic organic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2,4-dibromoglutarate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2,4-dibromoglutarate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.